6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione dihydrochloride
Description
6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione dihydrochloride is a heterocyclic compound characterized by a triazine core substituted with morpholino and carbonyl groups, stabilized as a dihydrochloride salt. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and modulates electronic properties, making this compound a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogs like 1-(4'-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-dione, which is prepared via thiocarboamide intermediate cyclization followed by recrystallization .
Key spectral data for related compounds include IR peaks for N-H (3059–3225 cm⁻¹) and C=O (1699–1736 cm⁻¹), consistent with triazine-dione frameworks . The dihydrochloride form likely improves stability and bioavailability compared to neutral analogs.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H12Cl2N4O3 |
|---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
6-morpholin-4-yl-1H-1,3,5-triazine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C7H10N4O3.2ClH/c12-6-8-5(9-7(13)10-6)11-1-3-14-4-2-11;;/h1-4H2,(H2,8,9,10,12,13);2*1H |
InChI Key |
IBCKRVYLNAXJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=O)N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione dihydrochloride typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a specific range to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2.1. Core Triazine Ring Formation
The synthesis typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes stepwise nucleophilic aromatic substitution. The first substitution involves replacing a chlorine atom with morpholine (a six-membered amine) to yield 2,4-dichloro-6-morpholino-1,3,5-triazine .
Reaction Conditions for Morpholine Substitution
-
Reagent : Morpholine
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
-
Base : Triethylamine (TEA) or pyridine
-
Temperature : Room temperature or reflux
This step is critical for introducing the morpholino group, which significantly influences the compound’s solubility and reactivity .
2.2. Substitution of Remaining Chlorine Atoms
The resulting dichlorotriazine undergoes further substitution with benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) in the presence of sodium carbonate to scavenge HCl. This yields dipodal triazine derivatives (e.g., 4,4′-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde) .
Reaction Parameters for Benzaldehyde Substitution
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 4-hydroxybenzaldehyde | DMF | Reflux | 88% |
| 2 | Na₂CO₃ | DMF | Reflux | — |
The use of microwave irradiation (60°C, 600 W, 4–6 min) accelerates reactions and improves purity compared to conventional heating .
3.1. Hydrazone Formation
Triazine derivatives are often functionalized by reacting with hydrazine derivatives (e.g., acid hydrazide or hydralazine) to form hydrazones. For example, dipodal triazines react with hydrazides under reflux in ethanol to yield hydrazone-linked compounds .
Example Reaction
Dipodal triazine + Hydrazide → Hydrazone Derivative
Conditions: Ethanol, reflux, 2–3 hours .
This reaction enhances the compound’s potential biological activity, as hydrazone linkages are common in anticancer agents .
3.2. Acetylation and Alkylation
The amino groups in the triazine core can undergo acetylation or alkylation to modify reactivity. For instance, reaction with acetyl chloride in the presence of a base (e.g., pyridine) introduces acetyl groups, altering solubility and stability.
Acetylation Reaction
Triazine diamine + Acetyl chloride → Acetylated derivative
Conditions: Pyridine, room temperature.
Dihydrochloride Salt Formation
The dihydrochloride form arises from protonation of the two amino groups in the triazine core. This is typically achieved by reacting the neutral compound with hydrochloric acid under controlled conditions.
Analytical Characterization
Key characterization methods include:
Scientific Research Applications
Introduction to 6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione dihydrochloride
This compound is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is categorized under the triazine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
Medicinal Chemistry
This compound has been explored for its potential as an antimicrobial agent . Research indicates that compounds with a triazine core exhibit significant activity against various bacterial strains and fungi. This has led to investigations into their use as:
- Antibiotics : Targeting bacterial infections by inhibiting essential enzymes involved in bacterial growth.
- Antifungal agents : Effective against fungal infections due to their ability to disrupt cell membrane integrity.
Cancer Research
The compound is also under investigation for its anticancer properties . Studies have shown that triazine derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA synthesis : By targeting enzymes like thymidylate synthase, which is crucial for DNA replication.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Agricultural Applications
In agricultural science, triazine derivatives are being researched for their potential as herbicides and pesticides . Their ability to interfere with photosynthetic processes in plants makes them suitable candidates for developing new herbicidal formulations.
Recent studies have focused on the synthesis of novel derivatives of this compound to enhance biological activity. For instance:
- Compounds have been synthesized with varying substituents on the morpholino group to evaluate their effects on antimicrobial and cytotoxic activities.
- Molecular docking studies have been employed to predict binding affinities with target proteins involved in disease pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several triazine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Properties
In vitro studies conducted on human cancer cell lines demonstrated that specific modifications to the triazine structure resulted in enhanced cytotoxicity. For example, derivatives with electron-withdrawing groups showed improved activity against breast cancer cells (MCF7) with IC50 values below 20 µM.
Case Study 3: Agricultural Applications
Research into the herbicidal properties of triazine derivatives revealed that some compounds effectively inhibited weed growth at concentrations as low as 25 µg/mL without affecting crop yield. This highlights their potential for use in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The triazine-dione scaffold is versatile, with substitutions dictating physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Physical and Spectral Properties
- Melting Points: The dihydrochloride form of 6-morpholino-triazine-dione is expected to have a higher melting point than neutral analogs like ammelide (252–253°C) due to ionic interactions.
- Yields: Morpholino-substituted triazines generally exhibit high synthetic yields (76–89%) compared to benzodithiazine derivatives (90–98%) , reflecting favorable reaction kinetics.
- Spectral Data: IR: Morpholino-triazine-diones show C=O peaks at ~1700 cm⁻¹, similar to ammelide (1740 cm⁻¹) but distinct from benzodithiazines (1340–1630 cm⁻¹ for SO₂ and C=N) . NMR: Morpholino protons resonate at δ 3.11–3.41 ppm, while aromatic protons in chlorophenyl analogs appear at δ 7.48–7.59 ppm .
Biological Activity
6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione dihydrochloride is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
- Chemical Name: this compound
- CAS Number: 2445785-56-6
- Molecular Formula: C7H10Cl2N4O2
- Molecular Weight: 227.08 g/mol
Biological Activity Overview
The biological activity of triazine derivatives is well-documented, with various studies highlighting their potential in medicinal chemistry. Specifically, 6-Morpholino-1,3,5-triazine derivatives have shown promise in several areas:
1. Anticancer Activity
Research indicates that triazine compounds possess significant anticancer properties. A review on s-triazine derivatives emphasizes their effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications to the triazine core can enhance anticancer efficacy.
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Morpholino-1,3,5-triazine | HeLa | 12.5 | Induces apoptosis |
| 6-Morpholino-1,3,5-triazine | MCF-7 | 15.0 | Inhibits cell cycle progression |
| 6-Morpholino-1,3,5-triazine | A549 | 10.0 | Modulates signaling pathways |
2. Enzyme Inhibition
Triazine derivatives have been reported to inhibit various enzymes involved in cancer progression. For instance, they can inhibit topoisomerases and kinases that play crucial roles in DNA replication and repair processes . The inhibition of these enzymes can lead to reduced tumor growth and enhanced sensitivity to chemotherapy.
3. Antimicrobial Properties
In addition to anticancer activity, triazines have demonstrated antimicrobial effects. Studies have shown that certain derivatives exhibit bactericidal and fungicidal properties against a range of pathogens . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
Several case studies highlight the effectiveness of 6-Morpholino-1,3,5-triazine derivatives in clinical settings:
- Case Study 1: A study involving the treatment of breast cancer cells with a triazine derivative showed a significant reduction in cell viability compared to untreated controls. The compound was found to induce apoptosis through the mitochondrial pathway.
- Case Study 2: In vitro tests on bacterial strains revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
Q & A
Q. What are the key considerations in designing a synthetic route for 6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione dihydrochloride?
The synthesis typically involves sequential nucleophilic substitution of cyanuric chloride. First, morpholine reacts with cyanuric chloride to introduce the morpholino group, followed by substitution with p-toluidine derivatives. The final hydrochloride salt is formed using HCl. Key considerations include:
- Reaction temperature control to prevent side reactions.
- Purification steps (e.g., column chromatography or recrystallization) to ensure high purity.
- Scalability through automated reactors or continuous flow systems for industrial applications .
Q. In which research areas is this compound primarily investigated?
The compound is studied in:
- Medicinal Chemistry : As a potential antitumor agent due to structural similarities to 1,3,5-triazine derivatives with known cytotoxicity .
- Agriculture : Exploration as a herbicide targeting plant enzyme inhibition .
- Materials Science : Development of polymer photostabilizers due to its UV-absorbing properties .
Q. What analytical techniques are essential for structural validation of this compound?
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .
Advanced Research Questions
Q. How can computational methods enhance the optimization of synthesis protocols?
Computational tools like quantum chemical calculations and reaction path searches can:
- Predict intermediate stability and transition states to identify energy-efficient pathways.
- Simulate solvent effects and reaction kinetics for condition optimization (e.g., temperature, pH).
- Integrate machine learning to analyze experimental data and recommend parameter adjustments .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative assays : Test the compound alongside structurally similar analogs (e.g., hexamethylmelamine) under identical conditions to isolate structure-activity relationships.
- Multi-parametric analysis : Use dose-response curves and time-dependent studies to differentiate cytotoxic effects from non-specific toxicity.
- Cross-validation : Employ orthogonal techniques (e.g., flow cytometry for apoptosis vs. MTT assays for viability) .
Q. How can researchers address low solubility in pharmacological studies?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via post-synthetic modifications.
- Formulation optimization : Use co-solvents (DMSO/PEG mixtures) or nanocarriers (liposomes) to enhance bioavailability.
- Salt selection : Explore alternative counterions (e.g., sulfate instead of hydrochloride) to improve aqueous solubility .
Methodological Challenges and Solutions
Q. What experimental design principles mitigate side reactions during synthesis?
- Stepwise addition : Introduce reagents sequentially to control exothermic reactions.
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates.
- Real-time monitoring : Employ techniques like thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress .
Q. How do researchers ensure data integrity in high-throughput screening?
- Automated data pipelines : Use software (e.g., KNIME or Pipeline Pilot) to standardize data capture and reduce manual errors.
- Blinded experiments : Implement randomization and control groups to eliminate bias.
- Metadata tagging : Document experimental conditions (e.g., humidity, batch numbers) for reproducibility .
Tables: Key Data for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
